molecular formula C6H6FNO B055481 3-Fluoro-2-methylpyridine 1-oxide CAS No. 113209-81-7

3-Fluoro-2-methylpyridine 1-oxide

Cat. No. B055481
Key on ui cas rn: 113209-81-7
M. Wt: 127.12 g/mol
InChI Key: CIFJXDPNAWWVKC-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

Sodium nitrite (15.3 g) was added to a stirred solution of 3-amino-2-picoline (20 g) in 40% fluoroboric acid (215 ml) at -5° to -10°. The mixture was stirred for 2 hours at -10° followed by a further 2 hours at room temperature, after which time, the solution was basified (NaOH) and extracted with dichloromethane. The extracts were back-washed with water (pH 6 HCl) to remove some unreacted amine and, after drying (K2CO3), m-chloroperbenzoic acid (35.7 g) was added and the mixture allowed to stand for 16 hours. Ammonia gas was passed through the solution and the precipitated benzoate salts filtered off. The filtrate was evaporated to dryness to give 2-methyl-3-fluoropyridine-N-oxide (13.36 g) m.p. softens 55° melts 80°.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].N[C:6]1[C:7]([CH3:12])=N[CH:9]=[CH:10][CH:11]=1.[OH-].[Na+].[F:15][B-](F)(F)F.[H+]>>[CH3:12][C:7]1[C:6]([F:15])=[CH:11][CH:10]=[CH:9][N+:1]=1[O-:3] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C
Name
Quantity
215 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at -10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a further 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extracts were back-washed with water (pH 6 HCl)
CUSTOM
Type
CUSTOM
Details
to remove some unreacted amine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying (K2CO3), m-chloroperbenzoic acid (35.7 g)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitated benzoate salts filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=[N+](C=CC=C1F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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